![molecular formula C17H14N2O4S B14727454 6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid CAS No. 6268-28-6](/img/structure/B14727454.png)
6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid is an organic compound with the molecular formula C17H14N2O4S. This compound is characterized by the presence of a naphthalene ring substituted with an amino group, a benzoyl group, and a sulfonic acid group. It is commonly used in the synthesis of dyes and pigments due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitronaphthalene.
Reduction: The nitronaphthalene is then reduced to aminonaphthalene using a reducing agent such as iron filings and hydrochloric acid.
Sulfonation: The aminonaphthalene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Acylation: Finally, the sulfonated aminonaphthalene is acylated with 4-aminobenzoic acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The benzoyl and amino groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
4-Amino-1-naphthalenesulfonic acid: Utilized in the synthesis of azo dyes.
Uniqueness
6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both amino and benzoyl groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
6268-28-6 |
|---|---|
Molecular Formula |
C17H14N2O4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-[(4-aminobenzoyl)amino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c18-14-5-1-11(2-6-14)17(20)19-15-7-3-13-10-16(24(21,22)23)8-4-12(13)9-15/h1-10H,18H2,(H,19,20)(H,21,22,23) |
InChI Key |
AOURGQGAYJXXPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


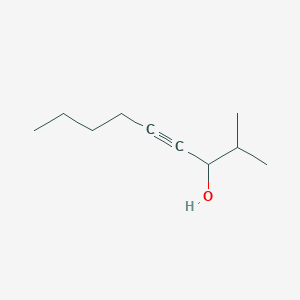
![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)
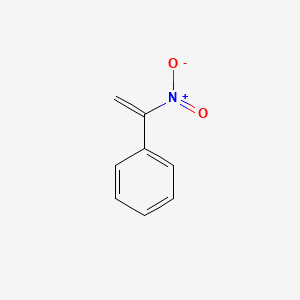

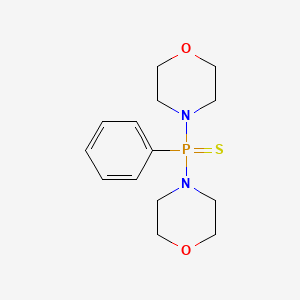
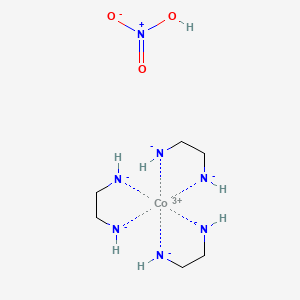

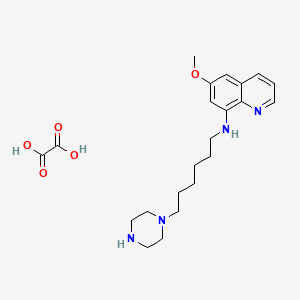
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
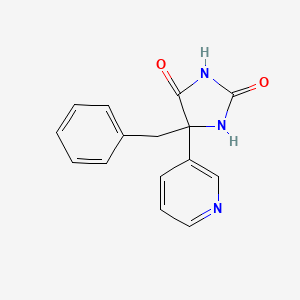

![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
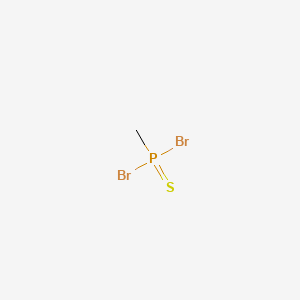
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
